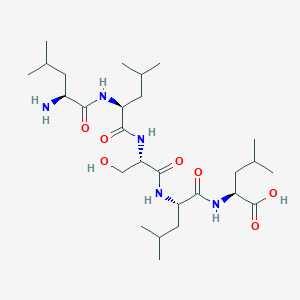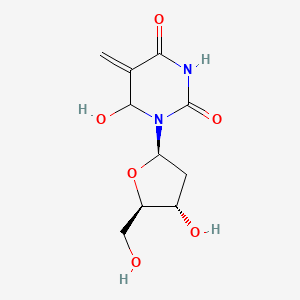![molecular formula C20H21NO4S2 B14238886 Diethyl [(diphenylcarbamothioyl)sulfanyl]propanedioate CAS No. 230310-02-8](/img/structure/B14238886.png)
Diethyl [(diphenylcarbamothioyl)sulfanyl]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [(diphenylcarbamothioyl)sulfanyl]propanedioate is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes a propanedioate backbone with a diphenylcarbamothioyl group attached via a sulfanyl linkage. Its distinct properties make it a valuable subject of study in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [(diphenylcarbamothioyl)sulfanyl]propanedioate typically involves the reaction of diethyl malonate with diphenylcarbamothioyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the sulfanyl group of the diphenylcarbamothioyl chloride attacks the carbonyl carbon of the diethyl malonate, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [(diphenylcarbamothioyl)sulfanyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction and conditions employed.
Aplicaciones Científicas De Investigación
Diethyl [(diphenylcarbamothioyl)sulfanyl]propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of Diethyl [(diphenylcarbamothioyl)sulfanyl]propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. Its effects are mediated through the formation of covalent bonds with the active sites of enzymes or through non-covalent interactions such as hydrogen bonding and van der Waals forces.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used as a precursor in organic synthesis.
Diphenylcarbamothioyl chloride: A related compound used in the synthesis of various thioesters and thiocarbamates.
Uniqueness
Diethyl [(diphenylcarbamothioyl)sulfanyl]propanedioate is unique due to its combination of a propanedioate backbone with a diphenylcarbamothioyl group. This structure imparts distinct chemical and physical properties, making it valuable in specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
230310-02-8 |
|---|---|
Fórmula molecular |
C20H21NO4S2 |
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
diethyl 2-(diphenylcarbamothioylsulfanyl)propanedioate |
InChI |
InChI=1S/C20H21NO4S2/c1-3-24-18(22)17(19(23)25-4-2)27-20(26)21(15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,17H,3-4H2,1-2H3 |
Clave InChI |
BFLWXQPRJKYFHE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)OCC)SC(=S)N(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[Hydroxy(phenyl)methyl]-3-methylcyclopent-2-en-1-one](/img/structure/B14238815.png)
![Benzyl 5-[methyl-(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B14238818.png)
![2-[6-[4-(dimethylamino)-6-methylpyrimidin-2-yl]sulfanylhexylsulfanyl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B14238826.png)
![N-[2-(1H-Indol-3-yl)ethyl]-N~2~-methyl-L-alaninamide](/img/structure/B14238840.png)

![1,1'-Sulfanediylbis{3-bromo-4-[(2-chloroethyl)sulfanyl]benzene}](/img/structure/B14238850.png)

![3-{[4-(2-Hydroxy-2-methylpropanoyl)phenyl]sulfanyl}propanoic acid](/img/structure/B14238875.png)

![4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene](/img/structure/B14238894.png)

